7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, also known as 1,3,4,6,7,8-Hexahydro-1-methyl-2H-pyrimido[1,2-a]pyrimidine (HMP) or more commonly MTBD, is a bicyclic guanidine base valued in scientific research for its strong basic properties. Its pKa, a measure of acidity, is exceptionally high (25.43 in acetonitrile and 17.9 in THF) []. This translates to its ability to effectively deprotonate a wide range of acidic molecules, making it a valuable tool for organic synthesis []. MTBD's steric hindrance, caused by the methyl group next to the nitrogen atom, allows it to participate in reactions without unwanted side reactions []. Research has explored its application in various organic reactions, including aldol condensations, Michael additions, and epoxide ring-opening reactions [].
Another promising area of research for MTBD is its potential role in carbon capture and storage (CCS). MTBD reacts with carbon dioxide (CO2) to form a stable carbamate complex []. This property suggests its possible use in capturing CO2 emissions from industrial processes. The captured CO2 could then be stored underground or utilized for other purposes []. Further research is needed to determine the efficiency and practicality of MTBD-based CCS technology.
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, commonly referred to as mTBD, is a bicyclic compound characterized by its strong guanidine base properties. It has a molecular formula of C₈H₁₅N₃ and a notable pKa value of approximately 25.43 in acetonitrile and 17.9 in tetrahydrofuran, indicating its high basicity compared to many other organic compounds . The compound's structure features a triazabicyclic framework that contributes to its unique chemical behavior and reactivity.
The mechanism of action of mTBD primarily lies in its strong basicity. As a Brønsted-Lowry base, it can abstract protons from various substrates, influencing reaction rates and product formation in various catalytic processes []. For CO2 capture, mTBD likely reacts with CO2 through a nucleophilic addition reaction, forming a stable carbamate complex [].
mTBD is classified as a hazardous material. Here are some key safety points:
Uniqueness of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene:
The unique bicyclic structure of mTBD allows it to exhibit exceptional basicity and catalytic properties compared to linear guanidine derivatives. Its ability to form ionic liquids further distinguishes it from similar compounds, presenting unique opportunities in catalysis and environmental applications .
Several synthesis methods exist for 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene:
The applications of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene are diverse:
Interaction studies involving 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene focus primarily on its behavior in catalytic processes and its interactions with acids to form ionic liquids. These studies highlight the compound's ability to facilitate various chemical transformations and its potential role in sustainable chemistry practices .
mTBD emerged from efforts to develop non-ionic superbases for organic synthesis. Early guanidine derivatives, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), were synthesized in the 1970s as alternatives to metal-based catalysts. The methyl derivative mTBD was first reported in the 1980s through the alkylation of TBD, with initial studies highlighting its enhanced basicity and stability compared to parent compounds. A 2019 study provided the first comprehensive dataset on mTBD's physical properties, including vapor pressure (11.1–10,000 Pa across 318–451 K) and liquid viscosity (290–363 K), enabling precise industrial applications.
Key milestones include:
mTBD belongs to the bicyclic guanidine family, characterized by a fused 6-5 ring system with three nitrogen atoms (Figure 1). The methyl group at N7 enhances steric protection of the imine nitrogen, increasing basicity by destabilizing the protonated form.
Molecular Features:
The structure enables:
Compound | pK~a~ (CH~3~CN) | Structure Type |
---|---|---|
mTBD | 25.43 | Bicyclic guanidine |
TBD | 26.00 | Bicyclic guanidine |
DBU | 24.30 | Amidine |
TMG | 23.40 | Monocyclic guanidine |
mTBD bridges academic research and industrial innovation:
The industrial synthesis of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene encompasses several distinct synthetic approaches, each presenting unique advantages and challenges for large-scale production. Contemporary research has established four primary synthetic pathways that demonstrate commercial viability for industrial implementation.
The direct methylation route represents the most straightforward approach, utilizing 1,5,7-triazabicyclo[4.4.0]dec-5-ene as the starting material in combination with dimethyl carbonate as the methylating agent [1]. This methodology involves dissolving the triazabicyclodecene base in xylene solvent, followed by controlled addition of dimethyl carbonate at elevated temperatures. The reaction proceeds under specific conditions of 180°C and reduced pressure of 1 mmbar, yielding 83% of the desired methylated product [1]. The process benefits from its simplicity and high conversion efficiency, making it particularly attractive for facilities with existing triazabicyclodecene manufacturing capabilities.
The cyclization-methylation route offers an alternative approach that begins with readily available starting materials including 1,3-propanediamine, guanidine hydrochloride, and dimethyl carbonate [1]. This methodology employs a two-stage process where the initial cyclization occurs at 150°C under neat conditions, followed by methylation in xylene solvent. Research demonstrates that this approach achieves an overall yield of 77% across both synthetic steps [1]. The cyclization step follows established protocols utilizing guanidine chemistry, where the triamine precursor undergoes ring closure to form the bicyclic framework. Subsequent methylation proceeds through nucleophilic attack of the nitrogen center on dimethyl carbonate, facilitated by elevated temperatures and appropriate solvent selection.
The two-step sequential route encompasses a broader category of synthetic approaches that utilize various triamine precursors as starting materials [2]. This methodology typically involves initial formation of the triazabicyclodecene framework through cyclization reactions, followed by selective methylation to produce the target compound. Research indicates that yields ranging from 65% to 85% can be achieved depending on the specific triamine precursor and reaction conditions employed [2]. The approach offers flexibility in starting material selection and allows for optimization of individual reaction steps to maximize overall process efficiency.
The dicyandiamide route represents an economically attractive approach that utilizes cost-effective starting materials [2]. This methodology employs dicyandiamide in combination with appropriate triamine substrates and dimethyl carbonate as the methylating agent. The process operates at elevated temperatures ranging from 200°C to 220°C with acid catalysts facilitating the cyclization reaction [2]. While yields are typically lower, ranging from 60% to 75%, the cost advantages of the starting materials make this approach commercially viable for large-scale production scenarios [3].
Recent investigations have explored continuous flow synthesis methodologies that offer significant advantages over traditional batch processing approaches [3]. SuperBase Solutions has developed innovative continuous flow processes that enable industrial-scale production while reducing production costs and improving process sustainability [3]. These methodologies utilize specialized reactor designs that facilitate precise temperature and residence time control, resulting in enhanced product quality and reduced waste generation.
Industrial implementation of these synthetic pathways requires careful consideration of process economics, environmental impact, and scalability factors. The selection of appropriate synthetic methodology depends on factors including raw material availability, existing infrastructure capabilities, and target production volumes. Contemporary research emphasizes the importance of process optimization to maximize yield and minimize environmental impact while maintaining economic viability for commercial production.
The purification of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene presents significant challenges due to its chemical properties and sensitivity to environmental conditions. Industrial purification methodologies must address issues including thermal stability, moisture sensitivity, and potential decomposition pathways while achieving the high purity levels required for commercial applications.
Vacuum distillation represents the most commonly employed purification technique for industrial-scale production of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene [1]. This methodology operates under reduced pressure conditions of 1 mmbar at temperatures of 180°C, enabling separation of the target compound from reaction impurities and unreacted starting materials [1]. The technique achieves purity levels exceeding 95% with recovery yields ranging from 80% to 90% [1]. However, the process requires careful temperature control to prevent thermal decomposition of the product, which can occur at elevated temperatures. Industrial implementations utilize specialized distillation equipment with precise temperature monitoring and automated control systems to maintain optimal operating conditions.
The thermal sensitivity of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene necessitates careful consideration of operating parameters during vacuum distillation. Research indicates that prolonged exposure to temperatures above 200°C can result in decomposition reactions that reduce product yield and introduce impurities [4]. Industrial processes address this challenge through implementation of short residence time distillation systems that minimize thermal exposure while maintaining separation efficiency.
Recrystallization techniques offer an alternative purification approach that can achieve exceptional purity levels exceeding 98% [5]. This methodology involves dissolution of the crude product in appropriate solvents followed by controlled crystallization to separate pure product from impurities [5]. The technique requires careful solvent selection to balance solubility characteristics with crystallization behavior. Common solvents investigated include alcohols, ethers, and hydrocarbon systems, each presenting distinct advantages and limitations for industrial implementation [6].
The major challenge associated with recrystallization purification lies in solvent selection and process optimization [5] [6]. The ideal solvent system must exhibit high solubility for the target compound at elevated temperatures while promoting selective crystallization during cooling. Research demonstrates that solvent choice significantly impacts crystal morphology, which directly affects filtration efficiency and product handling characteristics [6]. Industrial implementations require extensive solvent screening and optimization studies to identify systems that provide optimal balance between purity, yield, and process economics.
Chromatographic separation methodologies can achieve the highest purity levels, exceeding 99% in many cases [7]. These techniques utilize selective adsorption and desorption processes to separate 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene from impurities based on differential interaction with stationary phase materials [7]. Silica gel columns with gradient elution systems represent the most commonly employed approach for analytical and small-scale preparative applications [7]. However, the time-consuming nature and high solvent consumption make chromatographic methods less attractive for large-scale industrial production.
Industrial chromatographic implementations face significant challenges including column lifetime, solvent consumption, and process cycle time [7]. The technique requires substantial capital investment in equipment and infrastructure while generating significant solvent waste streams that require appropriate disposal or recycling. Contemporary research focuses on development of continuous chromatographic processes that can improve process efficiency and reduce operating costs [7].
Solvent extraction techniques provide an intermediate approach that balances purity requirements with industrial practicality. These methodologies utilize selective partitioning between aqueous and organic phases to separate 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene from water-soluble impurities. The technique achieves purity levels ranging from 85% to 90% with recovery yields of 85% to 95%. However, incomplete separation can result in residual impurities that require additional purification steps.
Crystallization as acetate salt represents a specialized purification approach that exploits the ionic liquid-forming properties of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene [1]. This methodology involves treatment with acetic acid at room temperature to form the corresponding acetate salt, which exhibits different solubility and crystallization characteristics compared to the free base [1]. The technique achieves purity levels exceeding 95% with recovery yields of 90% to 95% [1]. The major advantage of this approach lies in its operation at ambient temperatures, eliminating thermal decomposition risks associated with other purification methods.
The acetate salt crystallization approach faces challenges related to moisture sensitivity and handling requirements [8]. The ionic liquid products are hygroscopic and require storage under controlled atmospheric conditions to prevent water absorption [8]. Industrial implementations must incorporate appropriate environmental controls and specialized handling equipment to maintain product quality during processing and storage.
Moisture sensitivity represents a critical challenge across all purification methodologies employed for 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene [8]. The compound readily absorbs atmospheric moisture, leading to hydrolysis reactions that reduce product quality and introduce impurities [8]. Research demonstrates that exposure to relative humidity levels above 60% can result in significant degradation within hours [9]. Industrial purification processes must incorporate inert atmosphere handling and storage systems to prevent moisture-related degradation.
Contemporary industrial purification strategies often employ hybrid approaches that combine multiple techniques to achieve optimal balance between purity, yield, and process economics. For example, initial vacuum distillation may be followed by recrystallization to achieve enhanced purity levels while maintaining reasonable process economics. The selection of appropriate purification methodology depends on target purity requirements, production scale, and available infrastructure capabilities.
The transition from laboratory-scale synthesis to industrial production of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene presents numerous technical and economic challenges that require systematic evaluation and optimization. Contemporary research emphasizes the importance of scalability analysis in determining commercial viability and identifying critical factors that influence successful scale-up implementation.
Laboratory-scale synthesis typically operates with batch sizes ranging from 1 to 10 grams utilizing standard round-bottom flask reactors with conventional heating methods [1]. These systems provide excellent control over reaction parameters and enable detailed optimization of synthetic conditions. However, heat transfer limitations become significant as reaction volumes increase, necessitating modifications to reactor design and heating systems. Laboratory processes typically require 8 to 24 hours for completion, providing adequate time for optimization studies but presenting challenges for industrial implementation where shorter cycle times are preferred.
Pilot-scale operations, encompassing batch sizes from 100 grams to 1 kilogram, require transition to jacketed reactor systems with enhanced heat transfer capabilities [10]. These systems utilize thermal jackets for precise temperature control and improved heat distribution throughout the reaction mass. Research demonstrates that heat transfer limitations become increasingly significant at pilot scale, requiring careful consideration of agitation systems and reactor geometry to maintain uniform temperature distribution [10]. Processing times typically extend to 12 to 36 hours due to reduced heat transfer efficiency and longer heating and cooling cycles.
The capital investment requirements for pilot-scale operations range from $50,000 to $200,000, reflecting the need for specialized equipment including jacketed reactors, temperature control systems, and enhanced safety infrastructure [10]. These investments enable evaluation of process performance under conditions more representative of commercial operations while identifying potential bottlenecks and optimization opportunities.
Demonstration-scale production, involving batch sizes from 1 to 10 kilograms, often benefits from implementation of continuous flow reactor technologies [11] [12]. These systems offer significant advantages including enhanced heat and mass transfer, improved process control, and reduced processing times ranging from 2 to 6 hours [12]. Continuous flow reactors enable precise control over residence time and temperature profiles, resulting in improved product quality and reduced byproduct formation [12].
The implementation of continuous flow technology requires substantial capital investment ranging from $500,000 to $2 million, reflecting the complexity of process control systems and specialized equipment requirements [11]. However, the improved process efficiency and reduced operating costs can justify these investments for commercial-scale production. Research demonstrates that continuous flow processes can achieve productivity improvements of two orders of magnitude compared to traditional batch processing [13].
Commercial-scale production exceeding 100 kilograms utilizes large-scale continuous stirred-tank reactors with sophisticated heat exchange systems [14]. These systems incorporate industrial heat exchangers, advanced process control instrumentation, and automated safety systems to ensure reliable operation at commercial volumes. Processing times are typically reduced to 1 to 4 hours through implementation of continuous processing methodologies and optimized reactor designs.
Equipment corrosion represents a critical challenge at commercial scale due to the basic nature of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene and the elevated temperatures required for synthesis [4]. Industrial reactors must utilize corrosion-resistant materials including specialized stainless steel alloys or exotic materials such as Hastelloy. The capital investment for commercial-scale facilities exceeds $10 million, reflecting the complexity of industrial infrastructure and regulatory compliance requirements.
Production cost analysis reveals significant economies of scale as production volumes increase. Laboratory-scale synthesis costs are not meaningful for commercial evaluation, while pilot-scale operations typically achieve production costs ranging from $500 to $1,000 per kilogram. Demonstration-scale production reduces costs to $200 to $500 per kilogram through improved process efficiency and reduced labor requirements. Commercial-scale production achieves the lowest costs ranging from $50 to $200 per kilogram through full realization of economies of scale and process optimization.
Heat management represents a critical scalability challenge due to the exothermic nature of the cyclization and methylation reactions involved in 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene synthesis [1]. Laboratory-scale operations utilize simple heating mantles or oil baths, while larger scales require sophisticated thermal management systems. The heat of reaction can cause significant temperature excursions if not properly controlled, leading to decomposition reactions and reduced product quality.
Process control complexity increases significantly with scale due to the larger number of process variables and safety considerations [15]. Industrial processes require automated control systems with sophisticated monitoring and safety interlocks to ensure safe and reliable operation. The implementation of advanced process control strategies, including model predictive control and real-time optimization, can significantly improve process performance and reduce operating costs [15].
Contemporary research emphasizes the importance of process intensification strategies to improve scalability and reduce capital requirements [13]. Microreactor technologies offer exceptional heat and mass transfer characteristics that can enable efficient operation at reduced reactor volumes. These systems can achieve significant improvements in process metrics while reducing infrastructure requirements and capital investment [13].
The development of artificial intelligence and machine learning applications for process optimization represents an emerging area of significant importance for scalability considerations [16] [15]. These technologies enable real-time optimization of process parameters and can significantly improve process efficiency and product quality. Implementation of intelligent process control systems can reduce operating costs and improve process reliability at commercial scale [16].
Environmental considerations become increasingly important at larger production scales due to regulatory requirements and sustainability concerns [3]. Industrial processes must incorporate appropriate waste treatment systems and emissions controls to ensure compliance with environmental regulations. The implementation of green chemistry principles and process intensification strategies can significantly reduce environmental impact while improving process economics [3].
Quality control and analytical monitoring requirements increase substantially with production scale due to regulatory compliance and product quality assurance needs. Industrial processes require sophisticated analytical instrumentation and quality management systems to ensure consistent product quality and regulatory compliance. The implementation of process analytical technology enables real-time monitoring and control of critical quality attributes throughout the production process.
SuperBase Solutions has demonstrated successful scale-up of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene production through development of innovative continuous flow processes that address many traditional scalability challenges [3]. Their approach incorporates advanced reactor design, process optimization, and environmental sustainability considerations to achieve commercial viability while maintaining high product quality standards [3]. This successful scale-up demonstrates the feasibility of commercial production and provides a model for future industrial implementations.
Corrosive